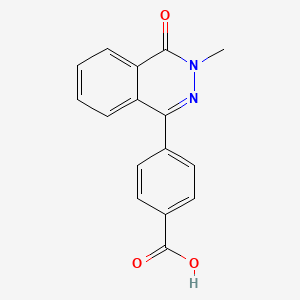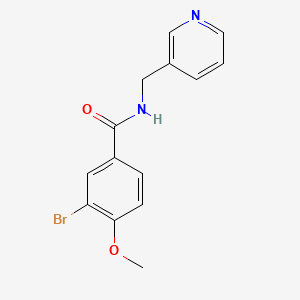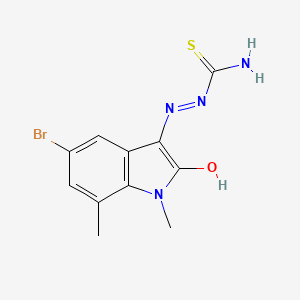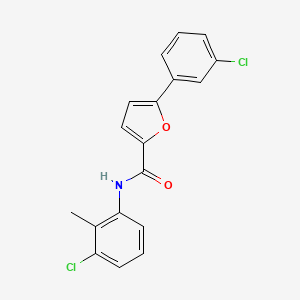
ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate, also known as IMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiophene family and is synthesized through a multi-step process that involves the use of various reagents and catalysts. In
作用机制
The mechanism of action of ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, which are involved in the regulation of gene expression. By inhibiting HDAC activity, ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has also been shown to have anti-inflammatory and neuroprotective effects. It works by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
实验室实验的优点和局限性
One of the main advantages of using ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further development as a cancer treatment. However, one of the limitations of using ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are a number of future directions for research on ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate. One area of research is in the development of more efficient synthesis methods for the compound. Another area of research is in the exploration of its potential applications in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to explore the potential side effects of ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate and to develop more effective delivery methods for the compound.
合成方法
The synthesis of ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate involves a multi-step process that starts with the reaction of isobutyryl chloride and ethylamine to form N-isobutyrylethylamine. This intermediate is then reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst to form N-isobutyryl-4-methylphenylethylamine. The final step involves the reaction of this intermediate with thiophene-3-carboxylic acid in the presence of a coupling reagent to form ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate.
科学研究应用
Ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate has been shown to have potent anti-cancer activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of an enzyme called histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
属性
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-5-22-18(21)15-14(13-8-6-12(4)7-9-13)10-23-17(15)19-16(20)11(2)3/h6-11H,5H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJGJSUTPJIPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methylphenyl)-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5809932.png)
![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)




![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)


![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)